molecular formula C17H16O B092254 2,2-Diphenyl-cyclopentanone CAS No. 15324-42-2

2,2-Diphenyl-cyclopentanone

Cat. No.: B092254
CAS No.: 15324-42-2
M. Wt: 236.31 g/mol
InChI Key: CBOPQVXWIKRPKD-UHFFFAOYSA-N
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Description

2,2-Diphenyl-cyclopentanone is an organic compound with the molecular formula C17H16O It is a ketone characterized by a cyclopentanone ring substituted with two phenyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-cyclopentanone typically involves the alkylation of diphenylacetonitrile with a 4-halobutyronitrile, followed by Thorpe-Ziegler cyclization and acid hydrolysis to yield the ketone . The general procedure includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyl-cyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,2-Diphenyl-cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-cyclopentanone involves its interaction with molecular targets through its carbonyl group. The carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The phenyl groups can also engage in π-π interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentanone ring but without phenyl substitutions.

    Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the cyclopentanone ring.

Uniqueness: 2,2-Diphenyl-cyclopentanone is unique due to the combination of a cyclopentanone ring and two phenyl groups, which imparts distinct chemical properties and reactivity compared to its simpler analogs .

Properties

IUPAC Name

2,2-diphenylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-16-12-7-13-17(16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPQVXWIKRPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301866
Record name 2,2-Diphenyl-cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15324-42-2
Record name NSC146798
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146798
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diphenyl-cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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